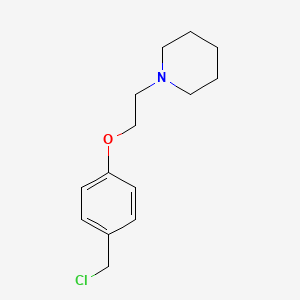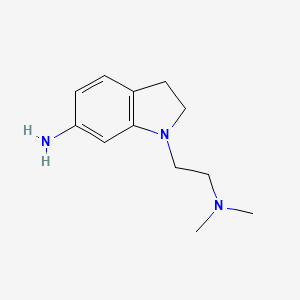
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is a complex organometallic compound. It consists of an iron ion coordinated with two cyclopentadienyl anions and a di-tert-butylphosphanyl group. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions and di-tert-butylphosphanyl ligands under inert conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene, and under an inert atmosphere of nitrogen or argon to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The di-tert-butylphosphanyl ligand can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(0) species.
Applications De Recherche Scientifique
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in mimicking the active sites of certain enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) exerts its effects involves the coordination of the iron ion with the cyclopentadienyl anions and the di-tert-butylphosphanyl ligand. This coordination alters the electronic properties of the iron ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1)
- Iron(2+) cyclopenta-2,4-dien-1-ide 2-(di-tert-butylphosphanyl)-1-[(1S)-1-(diphenylphosphanyl)ethyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Uniqueness
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is unique due to the presence of the di-tert-butylphosphanyl ligand, which provides steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are important.
Propriétés
Formule moléculaire |
C18H27FeP |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
Clé InChI |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B8616976.png)
![3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B8616993.png)

![Methyl 4-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B8617001.png)









